molecular formula C25H28N2O6S B2984674 [2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate CAS No. 848340-39-6

[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate

Cat. No.: B2984674
CAS No.: 848340-39-6
M. Wt: 484.57
InChI Key: DHPUHHIMUFVKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate” is a chemical compound with the molecular formula C25H28N2O6S and a molecular weight of 484.57. It contains a total of 49 bonds, including 25 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aliphatic tertiary amide, and 1 aliphatic nitrile .


Molecular Structure Analysis

The molecular structure of this compound includes a variety of bond types and functional groups. It has 2 six-membered rings, one of which is a cyclohexyl ring attached to a cyanide group. The compound also contains an ester group (aromatic), a tertiary amide group (aliphatic), and a nitrile group (aliphatic) .

Scientific Research Applications

Photodeoxygenation in Organic Chemistry

Photodeoxygenation of certain sulfoxides, like dibenzothiophene sulfoxide, results in the formation of sulfides and oxidized solvents. This process is significant in organic chemistry for studying the mechanism of hydroxylation and the role of atomic oxygen or related complexes in oxidation reactions. It provides insights into the understanding of the active oxidizing agents in these reactions (Gregory, Wan, & Jenks, 1997).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry. For instance, the formation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are new classes of cyclic dipeptidyl ureas, showcases the versatility of reactions involving various cyclohexyl or benzyl isocyanides (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Formation of Isoxazole Derivatives

Research into the displacement reactions of α-chlorocycloalkanone oximes with sodium cyanide has shown the potential to obtain isoxazole derivatives. This is crucial for the development of novel compounds in organic synthesis and drug discovery (OhnoMasaji & NaruseNorio, 1966).

Antibacterial Agent Development

The creation of new heterocyclic compounds with sulfonamido moieties has been explored for their potential as antibacterial agents. This research is pivotal in developing new treatments against bacterial infections (Azab, Youssef, & El‐Bordany, 2013).

Polymer Science and Material Chemistry

The preparation of aromatic polyamides based on ether-sulfone-dicarboxylic acids highlights the intersection of polymer science and material chemistry. These polymers' solubility, thermal stability, and mechanical properties are of significant interest in materials research (Hsiao & Huang, 1997).

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2,5-dimethylphenyl)sulfonyloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6S/c1-18-11-12-19(2)22(15-18)34(30,31)33-21-10-6-5-9-20(21)24(29)32-16-23(28)27(3)25(17-26)13-7-4-8-14-25/h5-6,9-12,15H,4,7-8,13-14,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPUHHIMUFVKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2C(=O)OCC(=O)N(C)C3(CCCCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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